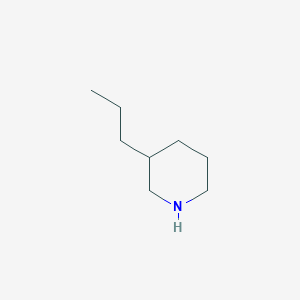

3-Propylpiperidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZUKKNUMNKBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929232 | |

| Record name | 3-Propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-14-0 | |

| Record name | Piperidine, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Piperidine Chemistry and Medicinal Chemistry

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nwmedj.orgnwmedj.org Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with biological targets. The introduction of a propyl group at the 3-position, creating 3-propylpiperidine, imparts specific lipophilic and steric properties that medicinal chemists have leveraged in the design of novel therapeutic agents. ontosight.ai

The versatility of the this compound scaffold is evident in the wide range of biological activities exhibited by its derivatives. These activities include potential anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. ontosight.aiontosight.ai For instance, the piperidine core is a common feature in compounds targeting various receptors and enzymes, and the specific substitution pattern of this compound allows for the fine-tuning of a molecule's binding affinity and selectivity. ontosight.ai Researchers have explored the pharmacological properties of compounds incorporating the this compound structure for potential applications in treating neurological disorders and pain management. ontosight.ai

Research Objectives and Scope of Investigation

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

Catalytic hydrogenation is a prominent method for the synthesis of piperidine rings, offering high efficiency and stereocontrol. This approach typically involves the reduction of a pre-existing pyridine (B92270) ring or the formation of the ring through reductive amination.

Hydrogenation of Pyridine Derivatives

The direct hydrogenation of substituted pyridines is a common and effective route to synthesize substituted piperidines. This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

A key precursor for this compound is 3-propylpyridine (B1594628). lookchem.com The hydrogenation of 3-propylpyridine over various catalysts provides a direct pathway to the desired product. uni-regensburg.de The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Commonly used catalysts include platinum group metals such as platinum, palladium, and rhodium, often supported on carbon. vulcanchem.comgoogle.com For instance, the hydrogenation of 3-propylpyridine can be achieved using an iron-catalyzed system with FeCl3 and LiAlH4 at 1 bar of H2 pressure. lookchem.com

The reaction conditions, such as temperature and pressure, can be optimized to control the reaction rate and minimize side reactions. For example, some hydrogenations can be carried out at room temperature and atmospheric pressure, while others may require elevated temperatures and pressures up to 1000 p.s.i.g. google.com

Table 1: Catalysts and Conditions for Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate | Product | Conditions | Source |

| Iron (from FeCl3-LiAlH4) | 3-Propylpyridine | This compound | 1 bar H2 | lookchem.com |

| Platinum Oxide (PtO2) | 3-Hydroxypyridine | 3-Hydroxypiperidine | 1 atm H2, 40°C | google.com |

| Palladium on Carbon (Pd/C) | N-propyl-3-nitropyridin-2-amine | N2-Propylpyridine-2,3-diamine | 1–2 atm H2, 50–60°C | vulcanchem.com |

| Rhodium(I) complex | Tetrasubstituted enamides | Substituted piperidines | Asymmetric hydrogenation | nih.gov |

Reductive Amination Strategies

Reductive amination is a versatile method for constructing the piperidine ring by forming two new carbon-nitrogen bonds in a single operational sequence. libretexts.org This process typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate. masterorganicchemistry.comjocpr.com

For the synthesis of this compound, a potential pathway involves the reaction of a suitable 1,5-dicarbonyl precursor with propylamine. The intermediate imine or enamine then undergoes in-situ reduction to form the piperidine ring with the propyl group at the desired position. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The choice of reducing agent can influence the selectivity of the reaction, with NaBH3CN being particularly effective for reducing imines in the presence of aldehydes. masterorganicchemistry.com

This strategy is highly adaptable and can be used to synthesize a wide range of substituted piperidines by varying the carbonyl compound and the amine. organic-chemistry.org

Carbon-Carbon Bond Formation Reactions for Side Chain Introduction

The introduction of the propyl side chain onto a pre-formed piperidine or a precursor molecule is another key synthetic strategy. This often involves the use of organometallic reagents or advanced cross-coupling reactions.

Grignard Reagent Applications

Grignard reagents, with the general formula R-MgX, are powerful nucleophiles used to form new carbon-carbon bonds. byjus.comwikipedia.org In the context of this compound synthesis, a propyl Grignard reagent (e.g., propylmagnesium bromide) can be reacted with a suitable electrophilic piperidine precursor. pressbooks.pub

One approach involves the reaction of a Grignard reagent with an N-protected piperidone. For example, reacting a propyl Grignard reagent with N-Boc-3-piperidone would lead to the formation of a tertiary alcohol. Subsequent dehydration and hydrogenation would yield the desired this compound. The Grignard reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. wikipedia.orgpressbooks.pub

The versatility of the Grignard reaction allows for the synthesis of various 3-alkylpiperidines by simply changing the alkyl group of the Grignard reagent. organic-chemistry.org

Advanced Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comnih.govcem.com Reactions such as the Suzuki, Negishi, and Buchwald-Hartwig amination reactions offer efficient ways to introduce alkyl or aryl groups onto heterocyclic rings. rsc.orgmdpi.com

For the synthesis of this compound analogues, a cross-coupling strategy could involve the reaction of a 3-halopiperidine derivative (e.g., 3-bromo-1-Boc-piperidine) with a propyl-containing organometallic reagent. For instance, a Suzuki coupling would utilize a propylboronic acid or ester in the presence of a palladium catalyst and a base.

These methods are highly valued for their functional group tolerance and the ability to create complex molecules with high precision. nih.govmdpi.com The development of specialized ligands and precatalysts has further expanded the scope and efficiency of these reactions. sigmaaldrich.com

Nucleophilic Substitution and Ring-Closing Approaches

Nucleophilic substitution and intramolecular cyclization reactions represent another fundamental approach to constructing the piperidine ring. nih.gov

A classic example of a ring-closing approach is the intramolecular cyclization of a linear precursor containing both an amine and a suitable leaving group. For instance, a 5-halo-1-aminopentane derivative can undergo intramolecular nucleophilic substitution to form the piperidine ring. The position of the propyl group can be pre-installed on the linear chain. chemguide.co.uk

Ring-closing metathesis (RCM) has also emerged as a powerful method for the synthesis of substituted piperidines. acs.orgcapes.gov.br This reaction involves the use of a ruthenium or molybdenum catalyst to form a cyclic olefin from a diene precursor. Subsequent reduction of the double bond yields the saturated piperidine ring. This method offers excellent control over stereochemistry. acs.org Another approach involves the intramolecular hydroamination/cyclization of alkynes. nih.gov

Furthermore, direct nucleophilic substitution on a piperidine ring can be used to introduce the propyl group. For example, the nitrogen atom of piperidine can act as a nucleophile to displace a leaving group on a propyl chain, as seen in the synthesis of 1-piperidinepropanol (B86026) from piperidine and 3-chloropropanol. google.com

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral piperidine derivatives is often enantiomer-dependent. Consequently, the development of stereoselective synthetic routes to access enantiopure (R)- and (S)-3-propylpiperidine is of paramount importance. Various strategies have been employed to achieve high levels of enantioselectivity.

One effective approach involves the dynamic kinetic resolution of racemic γ-aryl-δ-oxoesters. In this method, the cyclodehydration of a racemic γ-aryl-δ-oxoester with a chiral auxiliary, such as (R)- or (S)-phenylglycinol, stereoselectively produces a bicyclic δ-lactam. Subsequent reduction of this enantiopure lactam yields the desired enantiomer of the 3-arylpiperidine. capes.gov.br While this has been demonstrated for 3-arylpiperidines, the principle can be extended to 3-alkylpiperidines like this compound. capes.gov.br

Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govorganic-chemistry.org This method utilizes a chiral phosphine (B1218219) ligand, such as (S)-Segphos, in combination with a rhodium catalyst to achieve highly regio- and enantioselective carbometalation of a dihydropyridine (B1217469) precursor. snnu.edu.cnorganic-chemistry.org For instance, the reaction of a phenyl pyridine-1(2H)-carboxylate with an appropriate boronic acid in the presence of the chiral rhodium complex can generate a 3-substituted tetrahydropyridine (B1245486) with excellent enantiomeric excess. Subsequent reduction of the tetrahydropyridine affords the enantiomerically enriched 3-substituted piperidine. snnu.edu.cnnih.govorganic-chemistry.org

A more direct, albeit historically significant, method for the synthesis of racemic 3-alkylpiperidines involves the regioselective alkylation at the 3-position of the piperidine ring. This can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The resulting enamine can then be alkylated with a propyl halide. odu.edu Resolution of the resulting racemic this compound, for example, through fractional crystallization with a chiral acid like (+)-tartaric acid, can then be used to separate the enantiomers. wikipedia.org

| Method | Key Features | Reported Application |

| Dynamic Kinetic Resolution | Stereoselective cyclodehydration of racemic esters using a chiral auxiliary. | Synthesis of enantiopure 3-arylpiperidines. capes.gov.br |

| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed carbometalation of dihydropyridines with high enantioselectivity. | Access to a wide variety of enantioenriched 3-piperidines. snnu.edu.cnnih.gov |

| Regioselective Alkylation and Resolution | Alkylation of a piperideine intermediate followed by separation of enantiomers. | Synthesis of racemic 3-alkylpiperidines. odu.edu |

Derivatization Strategies for Functional Group Modification

Further modification of the this compound scaffold is crucial for the development of analogues with tailored properties. Derivatization can occur at the nitrogen atom of the piperidine ring or on the ring itself, providing access to a diverse range of compounds.

The secondary amine of this compound is a common site for functionalization, most frequently through N-alkylation or N-acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be achieved through various methods. A straightforward approach involves the reaction of this compound with an alkyl halide (e.g., propyl iodide) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724). researchgate.net A modified Finkelstein reaction, which generates a more reactive iodo intermediate in situ from a chloro precursor, can also facilitate this N-alkylation. nih.govnih.gov For example, 1-(3-chloropropyl)piperidine (B110583) can be converted to the more reactive iodopropylpiperidine in the presence of potassium iodide, which then readily reacts with a nucleophile. nih.gov

N-Acylation: The synthesis of N-acyl derivatives of this compound provides access to amide analogues. This is typically accomplished by reacting this compound with an acylating agent, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the hydrogen chloride byproduct. These N-acyl piperidines are valuable intermediates in the synthesis of more complex molecules. researchgate.net

| Derivative Type | Synthetic Approach | Reagents |

| N-Alkyl | Nucleophilic substitution | Alkyl halide, Base (e.g., K₂CO₃) researchgate.net |

| N-Acyl | Acylation | Acyl chloride or Anhydride, Base |

The introduction of functional groups onto the carbon framework of the this compound ring presents a greater synthetic challenge but offers the potential to significantly modulate the compound's properties.

Strategies for ring substitution often involve the use of a pre-functionalized piperidine precursor that is then elaborated to include the 3-propyl group, or the direct functionalization of a pre-formed this compound ring, although the latter is often less regioselective.

One approach to synthesizing ring-substituted analogues is through the use of borrowing hydrogen methodology. This iridium(III)-catalyzed reaction can be used to synthesize 4-piperidinols from 1,3,5-pentanetriol (B42939) and primary amines, which could then be further modified. researchgate.net While not directly demonstrated on this compound, this method highlights a potential pathway to introduce hydroxyl groups onto the piperidine ring.

Another strategy involves the synthesis of piperidines with substituents at other positions, such as the synthesis of trans-5-hydroxy-2-propylpiperidine, an analogue of pseudoconhydrine. acs.org Such syntheses often rely on multi-step sequences starting from acyclic or different heterocyclic precursors, where the stereochemistry and position of the substituents are carefully controlled throughout the synthesis. The functionalization of the piperidine ring can also be achieved through C-H activation strategies, which are an emerging area of research for the direct introduction of substituents onto the heterocycle. encyclopedia.pub

Enantiomeric Forms and Chiral Resolution Techniques

This compound possesses a chiral center at the third carbon atom of the piperidine ring, leading to the existence of two non-superimposable mirror images known as enantiomers: (R)-3-propylpiperidine and (S)-3-propylpiperidine. These enantiomers have identical physical properties in an achiral environment, making their separation, a process called chiral resolution, a significant challenge. libretexts.org

The most prevalent method for resolving a racemic mixture (a 50:50 mixture of both enantiomers) involves the use of a chiral resolving agent. wikipedia.org This technique converts the enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like fractional crystallization. libretexts.orgwikipedia.org For basic compounds like this compound, chiral acids are commonly employed as resolving agents. For instance, the enantiomers of the related compound 3-aminopiperidine can be separated by forming diastereomeric acid addition salts with chiral acids such as L(+)-tartaric acid or D-mandelic acid. google.com A similar principle is applied in the resolution of other chiral amines, where an enantiomerically pure acid forms diastereomeric salts with the racemic base, allowing for the separation of the (R) and (S) forms. libretexts.org

Another powerful technique for separating enantiomers is chiral column chromatography. google.comacs.org In this method, the stationary phase of the chromatography column is made of a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and thus be separated. acs.org This method has been successfully used to resolve the enantiomers of similar piperidine derivatives, achieving high levels of purity for each enantiomer. acs.org

The table below summarizes common chiral resolution techniques applicable to compounds like this compound.

| Technique | Principle | Common Agents/Materials |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers, which are then separated by fractional crystallization. libretexts.orgwikipedia.org | Chiral acids (e.g., tartaric acid, mandelic acid). google.com |

| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. google.comacs.org | Chiral stationary phases. |

Stereoselective Pharmacodynamics and Pharmacological Differentiation

The distinct three-dimensional structures of the (R) and (S) enantiomers of this compound and its derivatives lead to significant differences in their biological activities, a phenomenon known as stereoselectivity. frontiersin.orgnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and thus interact differently with each enantiomer. frontiersin.orgresearchgate.net

For the closely related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), the enantiomers exhibit markedly different pharmacological profiles. The (+)-enantiomer acts as an agonist at both presynaptic and postsynaptic dopamine D2 receptors, as well as being a sigma receptor agonist. wikipedia.orgresearchgate.net In contrast, the (-)-enantiomer, also known as preclamol, acts as an agonist at presynaptic D2 autoreceptors but as an antagonist at postsynaptic D2 receptors, giving it antipsychotic properties. wikipedia.orgresearchgate.net

This stereoselectivity is a common feature among dopaminergic piperidine derivatives. For example, the (R)-enantiomer of 3-(3,4-dimethylphenyl)-1-propylpiperidine shows a six-fold higher affinity for dopamine D4 receptors compared to its (S)-enantiomer. nih.gov Furthermore, the (R)-enantiomer is highly selective for D4 receptors over D2 and D3 receptors. nih.gov This highlights how the specific spatial arrangement of the propyl group on the piperidine ring is a critical determinant of receptor affinity and selectivity.

The table below details the differential pharmacodynamics of the enantiomers of 3-PPP, a representative 3-substituted piperidine derivative.

| Enantiomer | Dopamine D2 Presynaptic Receptor | Dopamine D2 Postsynaptic Receptor | Sigma Receptors |

| (+)-3-PPP | Agonist wikipedia.orgresearchgate.net | Agonist wikipedia.orgresearchgate.net | Agonist wikipedia.org |

| (-)-3-PPP (Preclamol) | Agonist wikipedia.orgresearchgate.net | Antagonist wikipedia.orgresearchgate.net | - |

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The biological activity of this compound enantiomers is not only determined by their absolute configuration (R or S) but also by their conformational flexibility. The piperidine ring typically adopts a chair conformation to minimize steric strain. vulcanchem.com In this conformation, substituents can occupy either an axial or an equatorial position. For this compound, the bulky propyl group preferentially occupies the equatorial position to reduce steric hindrance.

The specific conformation adopted by the molecule is crucial for its interaction with a biological target. nih.gov For a molecule to bind to a receptor, it must adopt a specific three-dimensional shape, often referred to as the bioactive conformation. Computational modeling and X-ray crystallography are used to determine the preferred conformations of molecules like this compound. vulcanchem.comvulcanchem.com

Pharmacological and Biological Activities of 3 Propylpiperidine and Its Derivatives

Interactions with Dopamine (B1211576) Receptor Systems

Derivatives of 3-propylpiperidine, most notably 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), have been extensively studied for their complex interactions with the dopamine (DA) system. These compounds display a range of activities, from full agonism to antagonism, often depending on the specific enantiomer and the receptor subtype involved.

The pharmacological profile of this compound derivatives is characterized by their varied efficacy at dopamine receptors. For instance, N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines have been identified as partial agonists at the D4 dopamine receptor nih.gov. The nature of this interaction can be highly specific to the G-protein coupling of the receptor. The (S)-(-) enantiomer of 3-PPP, for example, demonstrates "protean agonism" at the D2 receptor; it acts as a partial agonist when coupled to the Gα(o1) protein but functions as an antagonist or inverse agonist when the receptor is coupled to Gα(i1), Gα(i2), or Gα(i3) proteins nih.govresearchgate.net.

This differential activity is a hallmark of this class of compounds. The (R)-(+) enantiomer of 3-PPP and its analogues generally behave as classical dopamine receptor agonists, showing affinity and intrinsic activity at both presynaptic and postsynaptic receptors nih.gov. In contrast, other derivatives may exhibit partial agonism. For example, certain N-phenylpiperazine analogs, which share structural similarities, have been found to be weak to strong partial agonists at the D3 dopamine receptor mdpi.com.

| Compound | Receptor Target | Activity Profile |

|---|---|---|

| (S)-(-)-3-PPP | D2 Receptor (coupled to Gαo1) | Partial Agonist |

| (S)-(-)-3-PPP | D2 Receptor (coupled to Gαi1, Gαi2, Gαi3) | Antagonist/Inverse Agonist |

| (R)-(+)-3-PPP | Dopamine Receptors (Pre- and Postsynaptic) | Agonist |

| m,p-dimethyl PPE | D4 Receptor | Partial Agonist |

A key feature of this compound derivatives is their ability to differentially modulate presynaptic and postsynaptic dopamine receptors. Presynaptic D2 autoreceptors regulate the synthesis and release of dopamine, while postsynaptic receptors mediate the signal in the receiving neuron. The enantiomers of 3-PPP exhibit distinct effects on these receptor populations nih.gov.

The (+)-enantiomer of 3-PPP acts as a dopamine agonist with stimulatory properties at both autoreceptors and postsynaptic receptors nih.gov. Conversely, the (-)-enantiomer displays a more complex profile, activating presynaptic DA autoreceptors while simultaneously acting as an antagonist at postsynaptic DA receptors nih.govnih.gov. This dual action allows it to attenuate dopamine function in two ways: by stimulating the inhibitory presynaptic autoreceptors and by blocking the excitatory postsynaptic receptors nih.gov. This unique profile has led to the selection of (S)-(-)-3-PPP for further study as a potential antipsychotic agent nih.gov. The metabolic conversion of 3-PPP enantiomers to their catechol analogues is minimal (1-5%) and generally does not alter their established pharmacological profiles nih.gov.

The stereoisomerism of this compound derivatives is a critical determinant of their dopaminergic activity. Extensive research has revealed that the two enantiomers of a single compound can have markedly different, and sometimes opposing, effects on the dopamine system nih.gov.

For 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), the agonist actions at central dopamine autoreceptors are primarily attributed to the (+)-enantiomer nih.gov. This enantiomer also reduces the levels of dopamine metabolites DOPAC and HVA. In contrast, the (-)-enantiomer elevates HVA levels and antagonizes dopamine-stimulated adenylate cyclase, a postsynaptic event nih.gov. While the (+)-enantiomer acts predominantly at DA autoreceptors, the (-)-enantiomer shows weak affinity for both presynaptic and postsynaptic DA receptors but is more effective at inhibiting [3H]DA binding nih.gov.

This enantiomer-specific activity extends to other derivatives. For 3-(3,4-dimethylphenyl)-1-propylpiperidine, the (R) enantiomer demonstrates a six-fold higher affinity for D4 receptors than the (S) enantiomer nih.gov. Furthermore, the (R)-enantiomer is highly selective for D4 over D2/D3 receptors, whereas the (S)-enantiomer is significantly less selective nih.gov. This highlights the profound impact of stereochemistry on receptor affinity and selectivity within this compound class.

| Compound Enantiomer | Presynaptic Activity (Autoreceptor) | Postsynaptic Activity | Receptor Selectivity |

|---|---|---|---|

| (+)-3-PPP | Agonist | Agonist | Predominantly Autoreceptors |

| (-)-3-PPP | Agonist | Antagonist | Weak affinity for both pre- and postsynaptic |

| (R)-3-(3,4-dimethylphenyl)-1-propylpiperidine | - | - | High affinity and >25,000-fold selectivity for D4 |

| (S)-3-(3,4-dimethylphenyl)-1-propylpiperidine | - | - | Lower affinity and ~100-fold less selective for D4 |

Engagement with Sigma Receptors (σ1 and σ2)

The this compound scaffold and its analogues also interact with sigma (σ) receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum. There are two main subtypes, σ1 and σ2 sigmaaldrich.comnih.gov. Phenylpropylpiperidines, as a class, tend to show a preference for σ2 receptors researchgate.net.

The development of ligands for these receptors has shown that the piperidine (B6355638) ring is a key structural feature. For example, various 3,3-dimethylpiperidine derivatives have been investigated as high-affinity and selective σ1 receptor ligands nih.gov. The selectivity between σ1 and σ2 receptors can be influenced by subtle structural modifications. While many N-cyclohexylpiperazine derivatives show high affinity for σ2 receptors, they often lack significant selectivity over the σ1 subtype nih.gov. However, certain piperidine derivatives have been developed that are highly selective for the σ1 receptor relative to the σ2 receptor nih.gov. The engagement of this compound derivatives with these receptors suggests a broader pharmacological profile beyond the dopamine system.

Modulation of Monoamine Transporters and Adrenergic Systems

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft nih.gov. Some this compound derivatives have been shown to interact with these systems. Pharmacological evaluations of N-alkyl analogues of 3-PPP included assessments of their effects on norepinephrine biosynthesis and interactions with alpha-adrenergic receptors nih.gov.

The mechanism of action for some compounds may involve entry into the presynaptic terminal via monoamine transporters. For instance, the effects of certain enhancer compounds on dopamine release can be blocked by DAT inhibitors, suggesting that these compounds utilize the transporter to enter dopaminergic axon terminals mdpi.com. This indicates that the this compound structure can be a substrate for these transport systems, thereby modulating neurotransmitter levels through mechanisms other than direct receptor binding.

Neurobiological Applications in Dopamine System Research

The complex and often enantiomer-specific pharmacology of this compound derivatives makes them valuable tools for neurobiological research. Their ability to differentiate between pre- and postsynaptic dopamine receptors has been crucial for dissecting the distinct roles these receptors play in regulating dopaminergic neurotransmission nih.govnih.gov.

Compounds like (S)-(-)-3-PPP, with their unique profile of presynaptic agonism and postsynaptic antagonism, serve as experimental probes to study the effects of attenuating dopamine signaling nih.gov. This has led to their consideration as potential antipsychotic drugs that might lack the motor side effects associated with traditional neuroleptics nih.gov. Furthermore, derivatives classified as "dopamine stabilizers," such as (-)-OSU6162, demonstrate the ability to normalize both hypo- and hyperdopaminergic states in vivo researchgate.net. These compounds show antipsychotic-like efficacy and a low potential for motor side effects in animal models, providing a powerful research platform for developing novel therapeutics for psychiatric disorders researchgate.net. The development of indolizidine and quinolizidine derivatives of 3-PPP has further aided in refining models of the dopamine receptor acs.org.

Anti-cancer and Cytotoxic Activity Studies

The piperidine scaffold is a key structural motif in a multitude of compounds investigated for their potential as anti-cancer agents. Derivatives of this compound have been the subject of numerous studies to evaluate their cytotoxic effects against various cancer cell lines and to understand their mechanisms of action.

In Vitro Cytotoxicity Assessments on Cancer Cell Lines (e.g., A549, K562, Reh)

The cytotoxic potential of novel piperidine derivatives has been extensively evaluated against a panel of human cancer cell lines. Research has demonstrated that these compounds can exhibit significant anti-proliferative activity.

For instance, a series of imatinib analogs incorporating a piperidine-like structure were tested against A549 (lung cancer) and K562 (chronic myeloid leukemia) cell lines. mdpi.com In these studies, certain derivatives, such as 3a, 3c, and 3d, showed potent activity against A549 cells, with IC50 values of 7.2 µM, 6.4 µM, and 7.3 µM, respectively. These values indicated a nearly tenfold greater potency than the parent compound imatinib (IC50 = 65.4 µM) in this specific cell line. mdpi.com Another compound from the series, 3b, displayed cytotoxic activity against K562 cells with an IC50 value of 35.8 µM. mdpi.com

Similarly, piperidone compounds P3, P4, and P5 have been shown to induce cytotoxic effects in nine different cancerous cell lines at low micromolar concentrations, while showing selectivity over non-cancerous cells. nih.gov The average cytotoxic concentration at which 50% of the cell population is killed (CC50) for these compounds was found to be 2.26 µM for P3, 1.91 µM for P4, and 1.52 µM for P5 across the tested tumorigenic cell lines. nih.gov

Furthermore, N-arylpiperidine-3-carboxamide derivatives have been identified as having remarkable antiproliferative activity against the A375 human melanoma cell line. nih.gov The initial hit compound showed moderate activity with an IC50 of 0.88 µM, while a subsequent analog, compound 54, demonstrated significantly improved activity with an IC50 of 0.03 µM. nih.gov Studies on other piperidine derivatives have also shown potent activity against various cancer cell lines, including prostate cancer (PC-3), with some compounds exhibiting GI50 values as low as 6.3 µg/mL. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Piperidine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Imatinib Analog 3a | A549 (Lung Cancer) | IC50 | 7.2 µM | mdpi.com |

| Imatinib Analog 3c | A549 (Lung Cancer) | IC50 | 6.4 µM | mdpi.com |

| Imatinib Analog 3d | A549 (Lung Cancer) | IC50 | 7.3 µM | mdpi.com |

| Imatinib | A549 (Lung Cancer) | IC50 | 65.4 µM | mdpi.com |

| Imatinib Analog 3b | K562 (Chronic Myeloid Leukemia) | IC50 | 35.8 µM | mdpi.com |

| Piperidone P3 | Various Cancer Lines | Average CC50 | 2.26 µM | nih.gov |

| Piperidone P4 | Various Cancer Lines | Average CC50 | 1.91 µM | nih.gov |

| Piperidone P5 | Various Cancer Lines | Average CC50 | 1.52 µM | nih.gov |

| N-arylpiperidine-3-carboxamide (Hit 1) | A375 (Melanoma) | IC50 | 0.88 µM | nih.gov |

| N-arylpiperidine-3-carboxamide (Compound 54) | A375 (Melanoma) | IC50 | 0.03 µM | nih.gov |

Apoptosis Induction Mechanisms

A primary mechanism through which piperidine derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research indicates that these compounds can trigger apoptosis through various molecular pathways. researchgate.net

One prominent mechanism involves the disruption of mitochondrial function and the activation of caspases, which are key enzymes in the apoptotic cascade. nih.govresearchgate.net Studies have shown that treatment with certain piperidine derivatives leads to the activation of the intrinsic pathway of apoptosis, characterized by the depolarization of the mitochondrial membrane. nih.gov For example, compound 17a, a novel piperidine derivative, was found to induce apoptosis in PC3 prostate cancer cells by decreasing the expression of anti-apoptotic proteins like BCL-2 and XIAP, while increasing the expression of the pro-apoptotic protein BAX. nih.govnih.gov

Other investigations into trans-platinum piperidine derivatives revealed that these complexes cause cell death through apoptosis, as evidenced by early phosphatidylserine exposure and the activation of caspases. nih.gov Similarly, piperidone compounds P3, P4, and P5 have been observed to activate the intrinsic apoptotic pathway. nih.gov This is further supported by findings that piperine, a well-known piperidine alkaloid, can induce apoptosis in human leukemic K-562 cells by upregulating BAX, caspase-3, and caspase-9, and downregulating the Bcl-2 gene. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

Piperidine and its derivatives have been recognized for their antioxidant potential, which is attributed to their ability to scavenge reactive free radicals. scispace.comresearchgate.net The capacity to neutralize reactive oxygen species (ROS) is a significant biological activity, as oxidative stress is implicated in the pathology of numerous diseases, including cancer. nih.govnih.gov

Studies have demonstrated that piperidine-containing compounds can effectively scavenge various ROS, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide anion radicals (•O2−), and hydroxyl radicals (HO•). nih.govresearchgate.netnih.gov The antioxidant activity is often dependent on the specific substitutions on the piperidine ring. scispace.com For example, derivatives with a cysteamine group, which contains an oxidizable sulfhydryl (SH) group, have shown potent antioxidant activity in lipid peroxidation and DPPH assays. researchgate.net In contrast, replacing the SH group with hydroxy or amine functionalities resulted in poor antioxidant activity. researchgate.net

The neutralization of ROS by piperidine derivatives can be directly linked to their antiproliferative activities. nih.gov For instance, PC-3 prostate cancer cells are known to generate high levels of ROS, which contributes to their proliferation. nih.gov Therefore, the ROS-scavenging ability of certain piperidine compounds may contribute to their cytotoxic effects on these cells. nih.gov

Table 2: Radical Scavenging Activity of Piperidine Derivatives

| Derivative Type | Radical Species Scavenged | Assay Method | Reference |

|---|---|---|---|

| Piperidine Nitroxides | Reactive free radicals | General Assessment | scispace.com |

| Unsaturated Piperidines (with methoxy substituent) | DPPH free radical | DPPH Assay | scispace.com |

| Cysteamine derivatives | Hydroxyl radical, DPPH radical | Lipid Peroxidation, DPPH Assay | researchgate.net |

| Highly functionalized piperidines | DPPH, Superoxide anion (•O2−) | DPPH Assay, Superoxide Scavenging Assay | nih.gov |

Anticonvulsant Activities of Piperidine Sulfonamide Analogues

A series of sulfonamide derivatives incorporating the piperidine scaffold have been synthesized and evaluated for their anticonvulsant properties. These studies often utilize standard screening models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test to assess efficacy. researchgate.netnih.gov

Research has shown that many of these piperidine sulfonamide analogues exhibit significant anticonvulsant activity in both the MES and scPTZ screens, suggesting a broad spectrum of potential utility against different seizure types. researchgate.net For example, in one study, compounds with chloro and bromo substituents showed activity in the MES test at a dose of 100 mg/kg. Other derivatives provided protection at a dose of 300 mg/kg. researchgate.net The activity of these compounds was also observed over an extended period, with some remaining active after 4 hours. researchgate.net

The natural alkaloid piperine has also been investigated for its anticonvulsant effects. Studies revealed that piperine decreased mortality in the MES-induced seizure model and delayed the onset of tonic-clonic convulsions in the pentylenetetrazole test. nih.gov Further mechanistic studies suggested that piperine's anticonvulsant action may be mediated, in part, through an inhibitory effect on Na+ channels. nih.gov

Monoamine Oxidase (MAO) Inhibition Studies

Derivatives of piperidine have been identified as potent inhibitors of monoamine oxidases (MAO), enzymes that are crucial in the metabolism of neurotransmitters. nih.govmdpi.com Inhibition of MAO, particularly MAO-B, is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.net

Numerous studies have focused on synthesizing and evaluating piperidine derivatives for their MAO inhibitory activity. A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds showed a higher and more selective inhibition of MAO-B over MAO-A. nih.govmdpi.com Compound S5 emerged as the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a high selectivity index of 19.04 for MAO-B. nih.govresearchgate.net Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B. nih.govmdpi.com

Similarly, derivatives of piperine have been screened for MAO inhibitory activity, with results showing a notable selectivity towards MAO-B. The most potent compound in this series had an IC50 of 498 nM. nih.gov These findings highlight the potential of the piperidine scaffold in designing selective MAO-B inhibitors for the treatment of neurological disorders. nih.govnih.gov

Table 3: Monoamine Oxidase (MAO) Inhibition by Piperidine Derivatives

| Compound | Target Enzyme | IC50 Value | Selectivity Index (MAO-B/MAO-A) | Reference |

|---|---|---|---|---|

| S5 (Pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 µM | 19.04 | nih.govresearchgate.net |

| S16 (Pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 µM | N/A | nih.govresearchgate.net |

| S5 (Pyridazinobenzylpiperidine derivative) | MAO-A | 3.857 µM | N/A | nih.govresearchgate.net |

| S15 (Pyridazinobenzylpiperidine derivative) | MAO-A | 3.691 µM | N/A | nih.govresearchgate.net |

| Most potent piperine derivative | MAO-B | 498 nM | Selective for MAO-B | nih.gov |

Other Investigated Biological and Therapeutic Potentials

The structural versatility of the this compound core has led to its exploration in a wide range of other therapeutic areas. The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. scispace.commdpi.com

Beyond the activities already detailed, piperidine derivatives have been associated with a diverse set of biological activities, including:

Antibacterial and Antiviral properties : Certain derivatives have shown promise as antimicrobial and antiviral agents. scispace.comnih.gov

Anti-inflammatory effects : The anti-inflammatory potential of piperidine-containing compounds has been noted in several reviews. scispace.comencyclopedia.pub

Alzheimer's Disease Therapy : The piperidine nucleus is a component of drugs used to treat Alzheimer's disease, such as Donepezil, which is a potent inhibitor of acetylcholinesterase. mdpi.comencyclopedia.pub

Immunosuppressant and Antimalarial Activities : Specific classes of piperidine derivatives, such as 3,4,5-trihydroxypiperidines, have demonstrated potential as immunosuppressants and have been investigated for antimalarial properties. scispace.comnih.gov

In silico studies predicting the biological activity spectra for new piperidine derivatives suggest they can affect various enzymes, receptors, and ion channels, indicating potential applications as local anesthetics and antiarrhythmic agents. clinmedkaz.org

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituents on Receptor Binding Affinity and Selectivity

The affinity and selectivity of 3-propylpiperidine derivatives for their target receptors are significantly influenced by the nature and position of various substituents. The N-n-propyl group, in particular, has been identified as a key feature for potent dopaminergic activity in many 3-phenylpiperidine (B1330008) analogues. nih.govnih.gov

Research into N-n-propyl-substituted 3-(dimethylphenyl)piperidines has revealed that the placement of dimethyl groups on the phenyl ring can confer high affinity and selectivity for the D4 dopamine (B1211576) receptor subtype. nih.gov Specifically, compounds with 2,3-dimethyl, 3,4-dimethyl, and 3,5-dimethyl substitutions on the phenyl ring demonstrated notable selectivity for the D4 receptor found in bovine retina. nih.gov This highlights the importance of aromatic substitution in fine-tuning receptor interactions.

Furthermore, the introduction of a hydroxyl group on the phenyl ring, as seen in 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a critical determinant for high affinity and activity at dopamine receptors. nih.gov This substitution is analogous to the meta-hydroxyl group of dopamine itself, suggesting a key interaction point within the receptor binding site. nih.gov The lipophilicity of N-substituents also plays a role, with a general trend showing that increased lipophilicity, up to a certain size, enhances affinity for sigma receptor sites. nih.gov

The following table summarizes the binding affinities of selected N-n-propyl-3-(dimethylphenyl)piperidine derivatives for dopamine D4 receptors.

| Compound | Substitution on Phenyl Ring | D4 Receptor Affinity (Ki, nM) |

| 4a | 2,3-dimethyl | High |

| 4b | 3,4-dimethyl | High |

| 4f | 3,5-dimethyl | High |

Data sourced from a study on N-n-propyl-substituted 3-(dimethylphenyl)piperidines. nih.gov

Role of Piperidine (B6355638) Ring Substitutions on Biological Efficacy

For instance, in the context of anticancer research, the variation of functional groups at the N-1 position of the piperidine ring has been explored. A study on (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives showed that introducing an amide moiety at this position led to compounds with antiproliferative activity against human leukemia cells. researchgate.net Specifically, a derivative with nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety was found to be the most potent. researchgate.net

Another study highlighted the importance of a benzyl (B1604629) or a Boc group at the N-1 position, along with aromatic groups at the C-4 position of the piperidine ring, for achieving optimal cytostatic properties in cancer cell lines. researchgate.net The biological properties of piperidines are highly dependent on the type and placement of substituents on the heterocyclic ring. mdpi.com The introduction of a fluorine atom, for example, can enhance bioavailability, metabolic stability, and lipophilicity. mdpi.com

The table below illustrates the effect of N-1 substitution on the antiproliferative activity of selected piperidine derivatives.

| Compound | N-1 Substitution | Biological Activity |

| 3a | Aryl carboxamide with nitro and fluoro groups | Potent antiproliferative activity |

| 20, 22, 27, 29 | Benzyl or Boc group | Potent cytostatic properties |

Data compiled from studies on piperidine derivatives with anticancer properties. researchgate.net

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, with different enantiomers often exhibiting distinct pharmacological profiles. nih.govnih.gov This is particularly evident in the case of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), where the (R) and (S) enantiomers display contrasting effects at dopamine receptors. nih.govnih.gov

The (R)-enantiomers of 3-PPP and its N-alkyl analogues generally act as classical dopamine receptor agonists, showing affinity and intrinsic activity at both presynaptic and postsynaptic receptors. nih.gov In contrast, the (S)-enantiomers with ethyl or n-propyl N-substituents also have affinity for both receptor types but can act as antagonists at postsynaptic receptors while stimulating presynaptic autoreceptors. nih.gov This dual action of (S)-(-)-3-PPP makes it a compound of significant interest for its potential to attenuate dopamine function in two distinct ways. nih.gov

The stereochemical demands for sigma receptor affinity are generally less stringent than for dopamine receptors. nih.gov However, the specific three-dimensional arrangement of the molecule, dictated by its stereochemistry, is crucial for its interaction with the dopamine receptor. The direction of the ammonium (B1175870) hydrogen has been proposed as a key feature in discriminating between dopamine agonists and antagonists. nih.gov

A comparison of the dopaminergic activity of the enantiomers of 3-PPP is provided in the table below.

| Enantiomer | N-Substituent | Dopaminergic Activity Profile |

| (R)-3-PPP | n-Propyl | Classical agonist at pre- and postsynaptic receptors |

| (S)-3-PPP | n-Propyl | Presynaptic agonist and postsynaptic antagonist |

Based on pharmacological evaluations of resolved 3-PPP analogues. nih.govnih.gov

Rational Design of this compound Analogues for Target Specificity

The rational design of this compound analogues is a key strategy for achieving greater target specificity and developing improved therapeutic agents. tu-darmstadt.deacs.org This approach leverages an understanding of the structure-activity relationships to make targeted modifications to the lead compound.

One strategy involves the design of multi-target ligands. For example, piperidine-based compounds have been designed to act as dual histamine (B1213489) H3 and sigma-1 receptor ligands for the potential treatment of pain. acs.org In this context, structural features that distinguish between dual-target and selective ligands have been identified. acs.org

Another approach focuses on creating analogues with enhanced selectivity for a specific receptor subtype. The development of N-n-propyl-substituted 3-(dimethylphenyl)piperidines with high selectivity for the D4 dopamine receptor is a prime example of this strategy. nih.gov By systematically altering the substitution pattern on the phenyl ring, researchers were able to identify compounds with a desirable selectivity profile. nih.gov

The design of macrocyclic analogues has also been explored to improve the properties of existing ligands. This approach can lead to increased oral bioavailability, metabolic stability, and selectivity compared to linear counterparts. tu-darmstadt.de A study on FKBP51 ligands demonstrated that macrocyclization resulted in compounds with a high preference for FKBP51 over other related proteins. tu-darmstadt.de

The table below outlines some rational design strategies and their outcomes for this compound analogues.

| Design Strategy | Target | Outcome |

| Multi-target ligand design | Histamine H3 and Sigma-1 receptors | Dual-acting ligands for pain management |

| Aromatic substitution | Dopamine D4 receptor | Increased selectivity |

| Macrocyclization | FKBP51 | Enhanced selectivity and improved properties |

Information compiled from studies on the rational design of piperidine derivatives. nih.govtu-darmstadt.deacs.org

Isosteric Replacements and Their Pharmacological Consequences

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. ipinnovative.comufrj.br This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. ufrj.br

In the context of this compound derivatives, isosteric replacements can be used to improve pharmacokinetic properties, enhance receptor selectivity, or reduce toxicity. ipinnovative.com For example, replacing a phenyl group with a pyridine (B92270) ring can modulate electronic properties and hydrogen bonding interactions, potentially leading to improved solubility and receptor binding. ipinnovative.com

Non-classical bioisosteres, which may have a different number of atoms but mimic the spatial arrangement of the original group, are also employed. nih.gov This can involve replacing a cyclic group with a non-cyclic one or substituting a functional group with a different chemical moiety. nih.gov For instance, the replacement of a carboxylic acid with a tetrazole ring in some drugs has been shown to improve bioavailability and stability. ipinnovative.com

The pharmacological consequences of such replacements can be significant. A study on imidazodiazepines, for instance, investigated the effects of replacing ester and amide groups with oxadiazole bioisosteres. mdpi.com This led to compounds with varying affinities for opioid and benzodiazepine (B76468) receptors, demonstrating how isosteric modifications can fine-tune receptor interactions. mdpi.com

The following table provides examples of isosteric replacements and their potential pharmacological consequences.

| Original Group | Isosteric Replacement | Potential Pharmacological Consequence |

| Phenyl | Pyridine | Modulated electronic properties, altered solubility |

| Carboxylic Acid | Tetrazole | Improved bioavailability and stability |

| Ester/Amide | Oxadiazole | Altered receptor binding affinity and selectivity |

Based on general principles and specific examples of bioisosterism in drug design. ipinnovative.commdpi.com

Mechanistic Elucidation of 3 Propylpiperidine S Biological Actions

Molecular Mechanisms of Receptor Activation and Deactivation

The primary targets for 3-propylpiperidine derivatives like 3-PPP are the dopamine (B1211576) D2 and sigma receptors. nih.govnih.govcdnsciencepub.com As a G-protein-coupled receptor (GPCR), the dopamine D2 receptor's activation is a dynamic process involving precise conformational changes. nih.govelifesciences.org

Receptor Activation: The binding of a ligand, such as a this compound derivative, to the extracellular domain of a GPCR induces a conformational shift in the receptor's structure. libretexts.orgteachmephysiology.com This rearrangement is transmitted through the seven transmembrane helices, leading to an outward movement of transmembrane helix 6 (TM6). nih.govelifesciences.org This movement alters the intracellular face of the receptor, enabling it to interact with and activate its associated heterotrimeric G-protein. teachmephysiology.comub.edu Upon activation, the G-protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), causing the dissociation of its α-subunit from the βγ-dimer. These dissociated subunits then modulate the activity of downstream effector proteins. ub.edu

Research on R(+)-3-PPP demonstrates that the specific conformation adopted by the D2 receptor upon agonist binding can influence signaling outcomes by determining the selectivity of G-protein coupling. encyclopedia.pub R(+)-3-PPP stimulation of the D2 receptor was found to result in reduced coupling with Gαi1 or Gαi2 proteins and a preferential coupling with Gαi3, highlighting how different agonists can stabilize distinct active receptor states. encyclopedia.pub

Receptor Deactivation: Deactivation occurs as the ligand dissociates from the receptor, allowing it to return to its inactive conformation. Furthermore, receptor signaling can be terminated through desensitization processes. One such mechanism is receptor internalization. Studies on the S(-)-isomer of 3-PPP, which acts as a partial agonist, show that it can induce the internalization of human D2S receptors. nih.govnih.gov This process removes the receptors from the cell surface, effectively deactivating the signaling pathway. This contrasts with typical antipsychotics like haloperidol, which block the receptor without causing its internalization. nih.gov The ability of partial agonists like (-)-3-PPP to induce internalization represents a distinct mechanism of signal modulation compared to simple antagonists. nih.govoup.com

Intracellular Signaling Cascades Mediated by this compound

The interaction of this compound derivatives with D2 receptors initiates a series of intracellular signaling cascades that ultimately mediate the compound's physiological effects. These pathways primarily involve the modulation of second messengers and protein kinases.

cAMP/PKA Signaling Pathway: The D2 receptor is canonically coupled to the Gαi/o family of G-proteins, which are inhibitory. encyclopedia.pubnih.gov Activation of the D2 receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase. encyclopedia.pub This reduces the intracellular conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govspandidos-publications.com A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream target proteins, including transcription factors like cAMP response-element binding-protein (CREB). nih.govkhanacademy.orgmdpi.com As a partial agonist, (-)-3-PPP would modulate this pathway, producing a response that is lower than that of a full agonist like dopamine. nih.govnih.gov

ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is another important signaling route affected by dopamine receptor activation. mdpi.comresearchgate.net Activation of D2/D3 receptors can stimulate the ERK1/2 cascade, often through G-protein dependent mechanisms that may involve other proteins like Akt or the tyrosine phosphatase Shp-2. mdpi.comnih.gov This pathway plays a critical role in regulating gene expression, cell growth, and differentiation. mdpi.commcw.edu The specific manner in which this compound modulates ERK signaling is linked to its partial agonist activity at the D2 receptor.

Phospholipase C (PLC) Signaling: While less prominent for D2 receptors than for D1-like receptors, GPCRs can also signal through phospholipase C (PLC), leading to the generation of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). libretexts.org IP3 triggers the release of calcium from intracellular stores, another critical second messenger that influences a wide array of cellular functions. libretexts.orgbinasss.sa.cr

Receptor Occupancy and Functional Outcome Relationships

A clear relationship exists between the occupancy of dopamine D2 receptors by this compound derivatives and the resulting functional and behavioral outcomes. Studies on related compounds, known as dopamine stabilizers, have demonstrated that the degree of in vivo D2 receptor occupancy directly correlates with their antipsychotic-like efficacy and their potential for inducing motor side effects.

Derivatives such as (-)-OSU6162 and ACR16 show robust, dose-dependent occupancy of striatal D2 receptors. documentsdelivered.com This occupancy is linked to both inhibitory effects (e.g., reducing amphetamine-induced hyperactivity) and stimulatory effects, a hallmark of their stabilizing action. documentsdelivered.com Notably, these compounds exhibit antipsychotic-like effects at high D2 receptor occupancy levels but with a low propensity for motor side effects. documentsdelivered.com Similarly, (-)-3-PPP has been shown to suppress conditioned avoidance response (CAR) in rats, a classic test for antipsychotic activity. This effect is attributed to the blockade of postsynaptic D2 receptors, indicating a direct link between receptor interaction and a complex behavioral outcome. nih.gov

| Compound | Receptor Target | Receptor Occupancy/Binding | Functional Outcome | Reference |

|---|---|---|---|---|

| (-)-OSU6162 | Dopamine D2 | ED50 for striatal occupancy = 5.27 mg/kg | Inhibits amphetamine-induced locomotor activity; antipsychotic-like effects with low motor side effect liability. | documentsdelivered.com |

| ACR16 | Dopamine D2 | ED50 for striatal occupancy = 18.99 mg/kg | Inhibits amphetamine-induced locomotor activity; stimulates locomotion in habituated rats; antipsychotic-like effects. | documentsdelivered.com |

| (-)-3-PPP | Dopamine D2 (postsynaptic) | Effective dose: 8-16 mg/kg IP | Suppresses performance of conditioned avoidance response (CAR) in rats. | nih.gov |

| S(-)-3-PPP | Dopamine D2S | Acts as a partial agonist | Induces receptor internalization. | nih.govnih.gov |

Modulation of Neurotransmitter Release and Reuptake Processes

This compound and its analogues can influence neurotransmission not only by direct receptor interaction but also by modulating the release and reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506).

Research indicates that (+)-3-PPP can allosterically modulate the norepinephrine transporter (NET). cdnsciencepub.com It produces a noncompetitive interaction with the binding site for the NET inhibitor desmethylimipramine (DMI), suggesting it binds to a different site on the transporter to alter its function. cdnsciencepub.com Some related compounds have been shown to act as selective releasing agents at the human NET, promoting norepinephrine efflux without affecting the dopamine transporter (DAT) or the serotonin transporter (SERT). researchgate.net

The effects on the serotonin system appear to be indirect. Studies have shown that acute administration of 3-PPP can selectively increase levels of intracellular serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the dorsal raphe and striatum. encyclopedia.pub This effect is believed to be mediated by the compound's action on dopamine autoreceptors, which in turn modulate the activity of serotonin neurons. encyclopedia.pub This highlights the cross-talk between neurotransmitter systems, where the primary action of a compound on one system (dopaminergic) leads to secondary effects on another (serotonergic).

Synergistic and Antagonistic Interactions with Other Pharmacological Agents

The therapeutic and physiological effects of this compound can be significantly altered when it is co-administered with other pharmacological agents. These interactions can be synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (one agent reduces or blocks the effect of the other). snmjournals.org

A prominent interaction has been documented with the typical antipsychotic drug haloperidol . Haloperidol has been shown to antagonize, or reverse, the effects of (+)-3-PPP. For instance, it blocks the 3-PPP-induced decrease in the electroconvulsive threshold. nih.gov In other contexts, the interaction can be additive; when (-)-3-PPP was combined with haloperidol, additive effects were observed in the suppression of a conditioned avoidance response. nih.gov

Interactions have also been observed with antiepileptic drugs. (+)-3-PPP was found to diminish the protective anticonvulsant activity of diphenylhydantoin, phenobarbital, and valproate, demonstrating an antagonistic relationship in the context of seizure protection. nih.gov This effect was also reversed by haloperidol, suggesting the interaction is mediated through the receptors targeted by these compounds. nih.gov

Conversely, a lack of synergy has also been noted. In a study of circling behavior in rats, the partial D2 agonist (-)-3-PPP was ineffective at inducing this behavior, even when administered with the D1 receptor agonist SK & F 38393, a combination that potentiates the effects of other partial D2 agonists. nih.gov

| Interacting Agent(s) | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|

| (+)-3-PPP and Haloperidol | Antagonistic | Haloperidol reverses the 3-PPP-induced decrease in electroconvulsive threshold. | nih.gov |

| (-)-3-PPP and Haloperidol | Additive | Additive suppression of conditioned avoidance response. | nih.gov |

| (+)-3-PPP and Antiepileptics (Diphenylhydantoin, Phenobarbital, Valproate) | Antagonistic | 3-PPP diminishes the protective activity of the antiepileptic drugs against maximal electroshock. | nih.gov |

| (-)-3-PPP and SK & F 38393 (D1 Agonist) | Lack of Synergy | The combination did not induce circling behavior, unlike other partial D2 agonists. | nih.gov |

Computational and Theoretical Chemistry Studies of 3 Propylpiperidine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a 3-propylpiperidine derivative, might interact with the binding site of a protein.

Studies on piperidine (B6355638) derivatives have shown their potential to interact with a variety of receptors, including sigma (σ) receptors and G protein-coupled receptors (GPCRs). nih.govresearchgate.netnih.gov For instance, derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been identified as potent ligands for dopamine (B1211576) receptors. acs.orgacs.org Molecular docking simulations of these compounds help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their binding affinity and selectivity. researchgate.net

In a typical docking study, the 3D structure of the target receptor is obtained from crystallographic data or homology modeling. The this compound derivative is then placed into the binding site, and its various possible conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. For example, docking studies of piperidine-based ligands with the σ₁ receptor have shown that the protonated piperidine nitrogen forms a crucial salt bridge with a specific glutamic acid residue (Glu172) in the binding pocket, which is a key determinant of high affinity. acs.orgnih.gov Similarly, the propyl group at the 3-position can fit into a hydrophobic pocket within the receptor, further stabilizing the complex.

The results from molecular docking can guide the design of new analogs with improved potency and selectivity. For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the propyl group, a medicinal chemist might synthesize a derivative with a larger alkyl group at that position to better fill the pocket and enhance binding.

Table 1: Example of Molecular Docking Results for a Hypothetical this compound Derivative

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Dopamine D2 Receptor | -8.5 | Asp114, Ser193, Phe389 | Salt Bridge, Hydrogen Bond, Hydrophobic |

| Sigma-1 Receptor | -9.2 | Glu172, Tyr103, Trp164 | Salt Bridge, π-π Stacking, Hydrophobic |

This table is illustrative and does not represent actual experimental data for this compound itself but is based on typical findings for similar piperidine derivatives.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govdovepress.com This is crucial for understanding the conformational stability of this compound and its complexes, as well as the kinetics of binding.

The piperidine ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For this compound, the propyl group can be in either an axial or equatorial position. MD simulations can be used to calculate the energy difference between these conformers and determine their relative populations at a given temperature. NMR studies on related 3-alkyl-2,6-diarylpiperidin-4-ones suggest that these compounds predominantly exist in a chair conformation with the alkyl and aryl substituents in equatorial positions to minimize steric hindrance. asianpubs.org

When a this compound derivative binds to a receptor, MD simulations can be used to assess the stability of the complex. nih.gov By simulating the complex in a water environment for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose or if it dissociates. mdpi.com These simulations can also reveal subtle changes in the protein's conformation upon ligand binding, which is important for understanding allosteric modulation. nih.gov

Furthermore, advanced MD techniques can be used to study the entire binding or unbinding process, providing insights into the kinetics (the rates of association and dissociation) of the ligand-receptor interaction. This information is valuable as the therapeutic efficacy of a drug can depend not only on how tightly it binds (affinity) but also on how long it stays bound (residence time).

Table 2: Conformational Energy Profile of this compound from a Hypothetical MD Simulation

| Conformer | Propyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair | Equatorial | 0.0 | 98.5 |

| Chair | Axial | 2.1 | 1.4 |

This table is a hypothetical representation to illustrate the expected energetic preference for the equatorial conformer.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules like this compound. rsc.orgiucr.org These methods solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. mdpi.comrsc.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. iucr.org For piperidine derivatives, DFT calculations can help to understand how substituents, like the propyl group, affect the electronic properties and thus the reactivity and interaction with biological targets. nih.govjst.go.jp

The molecular electrostatic potential (MEP) map is another valuable output from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, attractive to electrophiles) and blue areas indicating positive potential (electron-poor, attractive to nucleophiles). For this compound, the MEP would show a region of high negative potential around the nitrogen atom, corresponding to its lone pair of electrons, which is the primary site for protonation and interaction with acidic residues in receptor binding pockets.

Table 3: Hypothetical DFT-Calculated Properties for this compound (Equatorial Conformer)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 1.3 D |

These values are illustrative and typical for a simple aliphatic amine, calculated at a common level of theory like B3LYP/6-31G(d).

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific receptor and elicit a biological response. longdom.org A pharmacophore model can be generated based on the structures of several known active ligands or from the structure of the ligand-receptor complex itself.

For piperidine-containing compounds, a typical pharmacophore model might include a positive ionizable feature (representing the protonated piperidine nitrogen), one or more hydrophobic groups (like the propyl substituent), and potentially hydrogen bond donors or acceptors. nih.govlongdom.orgacs.org

Once a pharmacophore model is developed, it can be used for virtual screening. wikipedia.orgsygnaturediscovery.com This involves computationally searching large databases containing millions of chemical compounds to find other molecules that match the pharmacophore model. nvidia.com This is a highly efficient way to identify novel chemical scaffolds that are likely to be active at the target of interest. The hits from a virtual screen can then be further evaluated using more computationally intensive methods like molecular docking and MD simulations before being selected for chemical synthesis and biological testing. This approach has been successfully applied to discover new ligands for various targets, including those where piperidine derivatives are known to be active. longdom.org

In Silico Prediction of Biological Activity and Toxicity Profiles

In silico toxicology methods use computational models to predict the potential adverse effects of chemical compounds. nih.govimmunocure.usinstem.com These predictions are crucial in the early stages of drug discovery to flag potentially toxic compounds and prioritize safer candidates for further development. The predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comresearchgate.net

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or toxicity. nih.gov These models are built by training on large datasets of compounds with known toxicity profiles. For a new compound like this compound, its molecular descriptors (e.g., size, shape, lipophilicity, electronic properties) are calculated and fed into the QSAR model to predict various toxicity endpoints.

Commonly predicted endpoints include:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential to cause heart damage, often related to hERG channel blockade.

Skin Sensitization: The potential to cause an allergic reaction on the skin.

Table 4: Illustrative In Silico Toxicity Prediction Profile for a Hypothetical Compound

| Toxicity Endpoint | Prediction Model | Result | Confidence |

|---|---|---|---|

| Ames Mutagenicity | QSAR Model | Non-mutagenic | High |

| Carcinogenicity (Rodent) | Structural Alerts | No alert | N/A |

| hERG Inhibition | Docking/QSAR | Low Risk | Medium |

| Skin Sensitization | OECD QSAR Toolbox | Non-sensitizer | High |

This table is for illustrative purposes only and shows the type of output one might expect from in silico toxicity prediction software.

Advanced Analytical and Spectroscopic Characterization in 3 Propylpiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR gives information about the number of different types of protons and their relative positions in the molecule. In the case of 3-propylpiperidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the propyl chain and the piperidine (B6355638) ring. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, protons closer to the nitrogen atom in the piperidine ring would be deshielded and appear at a lower field (higher ppm value). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable data on the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of ¹³C is low (about 1.1%), spectra are often acquired using proton-decoupling techniques, which results in a single sharp peak for each unique carbon atom. bhu.ac.in This simplifies the spectrum and allows for the straightforward counting of non-equivalent carbon atoms. bhu.ac.in The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which minimizes signal overlap. bhu.ac.in For this compound, distinct signals would be observed for the three carbons of the propyl group and the five carbons of the piperidine ring. The carbon atom attached to the nitrogen (C2 and C6) would be significantly deshielded.

Predictive models and spectral databases are often used to approximate the expected chemical shifts for compounds like this compound, aiding in the interpretation of experimental data. The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques like COSY and HMQC, allows for the unambiguous assignment of all proton and carbon signals and the complete structural elucidation of the molecule. mdpi.com

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Propyl-CH₃ | ~0.9 | Triplet |

| Propyl-CH₂ | ~1.3 | Multiplet | |

| Propyl-CH₂ | ~1.4 | Multiplet | |

| Piperidine-H3 | ~1.5 | Multiplet | |

| Piperidine-H4, H5 | ~1.6-1.8 | Multiplet | |

| Piperidine-H2, H6 (axial) | ~2.5 | Multiplet | |

| Piperidine-H2, H6 (equatorial) | ~3.0 | Multiplet | |

| Piperidine-NH | Variable | Broad singlet | |

| ¹³C NMR | Propyl-CH₃ | ~14 | |

| Propyl-CH₂ | ~20 | ||

| Propyl-CH₂ | ~37 | ||

| Piperidine-C4 | ~25 | ||

| Piperidine-C5 | ~27 | ||

| Piperidine-C3 | ~35 | ||

| Piperidine-C2 | ~47 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com